molecular formula C20H18N6OS B2655158 N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941911-69-9

N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2655158
CAS RN: 941911-69-9
M. Wt: 390.47
InChI Key: VDIMMWUKCYOPON-UHFFFAOYSA-N
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Description

“N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound with the CAS No. 941911-69-9. It is part of the class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in the literature . The specific synthesis process for “this compound” is not explicitly mentioned in the search results.

Scientific Research Applications

Antiasthma Agents

Triazolopyrimidines, like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been identified as mediator release inhibitors in the human basophil histamine release assay, suggesting potential applications as antiasthma agents. The synthesis pathway involves several steps, including the reaction of arylamidines with sodium ethyl formylacetate or ethyl propiolate, followed by treatment with phosphorus oxychloride and cyclization using cyanogen bromide. After a detailed structure-activity evaluation, compounds with specific substitutions were selected for further pharmacological and toxicological study due to their promising activity (Medwid et al., 1990).

Insecticidal Effects

The compound 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was used as a versatile precursor for synthesizing various heterocycles, including triazolo[5,1-c]triazine, which were tested for insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

The exploration of enaminones as building blocks for synthesizing substituted pyrazoles and their reactions with various compounds have led to the creation of derivatives with noted antimicrobial and antitumor activities. Such studies underline the importance of these compounds in developing new therapeutics targeting cancer and microbial infections (Riyadh, 2011).

properties

IUPAC Name

N-(2-phenylethyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-17(21-12-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIMMWUKCYOPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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